molecular formula C11H11NO3 B2801135 N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 303129-60-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Cat. No.: B2801135
CAS No.: 303129-60-4
M. Wt: 205.213
InChI Key: QSIGDQROAZBBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic organic compound designed for research and development purposes. Its structure incorporates the 2,3-dihydro-1,4-benzodioxin scaffold, a privileged structure in medicinal chemistry known for its potential biological activity. Research into similarly substituted 2,3-dihydro-1,4-benzodioxin derivatives has demonstrated significant promise in various areas, including serving as potent inhibitors of human low-density lipoprotein (LDL) peroxidation, with some analogs shown to be significantly more active than probucol in experimental models . The prop-2-enamide (acrylamide) linker in this molecule is a common functional group that can enhance molecular interactions with biological targets. This compound is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate personal protective equipment in a controlled laboratory setting. The product identity and purity are the responsibility of the buyer, as stated in our terms and conditions.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-11(13)12-8-3-4-9-10(7-8)15-6-5-14-9/h2-4,7H,1,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIGDQROAZBBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide typically involves the reaction of 1,4-benzodioxane-6-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired acrylamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted acrylamides depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin moiety can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Acrylamide vs.
  • Substituent Effects : Bulky groups (e.g., tert-butylphenyl in ) increase hydrophobicity, which may enhance membrane permeability but reduce solubility.
Antibacterial Activity

aureus and P.

Anti-Diabetic Activity
  • Sulfonamides : Derivatives like 7i and 7k exhibited moderate α-glucosidase inhibition (IC₅₀: 81–86 μM) but were less potent than acarbose (IC₅₀: 37 μM) .
  • Acrylamides: No direct anti-diabetic data are available, but structural analogs with bulky aryl groups (e.g., tert-butylphenyl) may target different enzymes or receptors .
Acetylcholinesterase (AChE) Inhibition
  • Sulfonamides : Compound 5j (IC₅₀: 26 μM) showed moderate AChE inhibition, comparable to early-stage Alzheimer’s candidates .
  • Acrylamides : Unreported in the evidence, though the acrylamide’s electrophilic nature could enable covalent binding to serine hydrolases.

Physicochemical and Pharmacokinetic Properties

Property N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide Sulfonamide Derivatives (e.g., ) tert-Butylphenyl Acrylamide
Molecular Weight ~245 g/mol (estimated) 305–454 g/mol ~397 g/mol
LogP Moderate (predicted) Higher (due to sulfonamide hydrophobicity) High (tert-butyl increases LogP)
Solubility Moderate (amide polarity) Low to moderate Low (hydrophobic substituent)
Hydrogen Bonding Acceptor (C=O) and donor (N-H) Strong acceptor (SO₂) and donor (N-H) Similar to parent acrylamide

Key Insights :

  • Sulfonamides’ higher molecular weight and sulfonyl groups may reduce blood-brain barrier penetration compared to acrylamides.
  • The tert-butyl group in significantly impacts lipophilicity, which could affect bioavailability.

Therapeutic Potential and Target Specificity

  • Sulfonamides : Primarily explored for diabetes (α-glucosidase) and Alzheimer’s (AChE) .
  • Acrylamides: Potential in immunomodulation (e.g., PD-1/PD-L1 inhibitors with benzodioxin scaffolds ) or kinase inhibition due to acrylamide’s electrophilicity.
  • Antihepatotoxic Agents : Flavones/coumarins with 1,4-dioxane rings (e.g., ) suggest benzodioxin derivatives may also protect against liver damage, though untested for acrylamides.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of a benzodioxin moiety and an amide functional group. The molecular formula is C17H15NO3C_{17}H_{15}NO_3, with a molecular weight of 285.31 g/mol. The compound’s structure can be represented as follows:

PropertyValue
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 285.31 g/mol
CAS Number 732540
IUPAC Name (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert anti-inflammatory effects and possess antioxidant properties by inhibiting lipid peroxidation. Specifically, it has been shown to inhibit human low-density lipoprotein (LDL) copper-induced peroxidation significantly more effectively than standard inhibitors such as probucol .

Anti-inflammatory Properties

Research indicates that compounds related to this compound exhibit substantial anti-inflammatory activity. For instance, derivatives of benzodioxin have been evaluated for their ability to inhibit inflammatory pathways in vitro and in vivo. Notably, compounds with structural similarities have demonstrated efficacy comparable to established anti-inflammatory agents .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. A study highlighted that certain derivatives could reduce oxidative stress markers in biological systems, suggesting a protective role against oxidative damage . This activity is particularly relevant in conditions like cardiovascular diseases where oxidative stress plays a critical role.

Lipid Peroxidation Inhibition

This compound has been linked to the inhibition of lipid peroxidation processes. This property is crucial for maintaining cellular integrity and function under oxidative stress conditions. The compound has shown effectiveness in preventing the oxidation of LDL cholesterol, which is a key factor in the development of atherosclerosis .

In Vitro Studies

In vitro studies have demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) can inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor involved in inflammatory responses. These findings suggest that the compound may interfere with pro-inflammatory cytokine production .

In Vivo Studies

Animal model studies have indicated that treatment with this compound leads to reduced markers of inflammation and improved metabolic profiles in models of obesity-related inflammation . These results support its potential application in treating metabolic disorders.

Q & A

Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide derivatives?

Methodological Answer: The synthesis typically involves a two-step protocol:

Sulfonamide Formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides in an aqueous basic medium (pH 9–10) at room temperature for 4–5 hours to form the parent sulfonamide intermediate .

Acetamide Coupling : Treat the intermediate with 2-bromo-N-(substituted-phenyl)acetamides in DMF using lithium hydride (LiH) as an activator. Stir for 2–3 hours at 25°C, monitor via TLC, and purify by acidification (pH 2–3) and filtration .
Key Parameters: Solvent polarity (DMF enhances reactivity), stoichiometric LiH, and substituent selection (Table 1 in ).

Q. How is α-glucosidase inhibitory activity assessed for these compounds?

Methodological Answer: The assay involves:

  • Enzyme Reaction : Mix 70 µL phosphate buffer (50 mM, pH 6.8), 10 µL test compound (0.5 mM), and 10 µL α-glucosidase (0.057 U). Pre-incubate at 37°C for 10 min.
  • Substrate Addition : Add 10 µL p-nitrophenyl glucopyranoside (0.5 mM), incubate for 30 min, and measure absorbance at 400 nm.
  • IC₅₀ Calculation : Use serial dilutions (0.5–0.015625 mM) and EZ-Fit Enzyme Kinetic Software to determine inhibitory concentration .
    Controls: Acarbose (reference standard, IC₅₀ = 37.38 ± 0.12 µM) .

Q. What spectroscopic methods confirm the structure of synthesized derivatives?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., N–H stretch at ~3250 cm⁻¹, C=O at ~1715 cm⁻¹, S=O at ~1380 cm⁻¹) .
  • ¹H-NMR : Assign signals (e.g., 8.28 ppm for acetamide NH, 6.55–6.76 ppm for benzodioxin protons, 4.22–4.25 ppm for methylene groups) .
  • CHN Analysis : Validate molecular formulas (e.g., C₂₄H₂₄N₂O₅S for compound 7k) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce steric hindrance .
  • Base Selection : Replace LiH with milder bases (e.g., K₂CO₃) to prevent side reactions with electron-withdrawing groups .
  • Temperature Control : Extend reaction time (4–6 hours) at 40°C for sterically hindered electrophiles .

Q. How to resolve discrepancies in spectral data interpretation (e.g., overlapping NMR signals)?

Methodological Answer:

  • 2D NMR Techniques : Use COSY or HSQC to differentiate merged signals (e.g., 4.22–4.25 ppm methylene protons in benzodioxin ).
  • Mass Spectrometry : Confirm molecular ions via GC/MS or LC-HRMS to rule out impurities .
  • X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline derivatives .

Q. What structure-activity relationship (SAR) strategies improve α-glucosidase inhibition?

Methodological Answer:

  • Electron-Donating Substituents : Para-methoxy or ortho-methyl groups on the phenyl ring enhance activity (e.g., 7k IC₅₀ = 81.12 µM vs. 7g IC₅₀ = 95.64 µM) .
  • Hydrophobic Interactions : Bulky tert-butyl groups (e.g., in E-3-(4-tert-butylphenyl)-N-benzodioxin derivatives) increase enzyme binding affinity .
  • In Silico Docking : Use AutoDock Vina to predict binding poses with α-glucosidase’s catalytic site (PDB: 2ZE0) .

Data Contradiction Analysis

Q. How to address inconsistent IC₅₀ values across studies?

Methodological Answer:

  • Assay Standardization : Ensure uniform enzyme activity (0.057 U/µL) and buffer pH (6.8) .
  • Statistical Validation : Perform triplicate measurements and report mean ± SEM (e.g., 7k IC₅₀ = 81.12 ± 0.13 µM ).
  • Positive Control Normalization : Compare results to acarbose in the same experimental batch to calibrate variability .

Experimental Design for Novel Applications

Q. How to design in vivo studies for anti-diabetic potential?

Methodological Answer:

  • Animal Models : Use streptozotocin-induced diabetic rats. Administer derivatives orally (10–50 mg/kg) and monitor blood glucose levels over 4 hours .
  • Toxicity Screening : Perform acute toxicity tests (OECD 423) to determine LD₅₀ and organ-specific effects .
  • Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.